An In-Depth Technical Guide to 2,2,5,5-Tetramethylimidazolidin-4-one: Current Knowledge and Data Gaps
An In-Depth Technical Guide to 2,2,5,5-Tetramethylimidazolidin-4-one: Current Knowledge and Data Gaps
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document serves to consolidate the currently available technical information on 2,2,5,5-tetramethylimidazolidin-4-one. However, a comprehensive guide that includes detailed, citable experimental data for its synthesis and spectroscopic characterization cannot be fully compiled at this time due to a lack of such information in the public domain. This report will outline the known properties and synthesis of the compound, while also clearly identifying the existing data gaps to guide future research and characterization efforts.
Chemical Identity and Structure
2,2,5,5-Tetramethylimidazolidin-4-one is a heterocyclic organic compound belonging to the imidazolidinone class. Its core structure consists of a five-membered ring containing two nitrogen atoms and a ketone functional group.
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IUPAC Name : 2,2,5,5-Tetramethylimidazolidin-4-one[1]
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CAS Number : 16256-42-1[1]
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Molecular Formula : C₇H₁₄N₂O[1]
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Molecular Weight : 142.20 g/mol [1]
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Canonical SMILES : CC1(C(=O)NC(N1)(C)C)C
The molecular structure features a fully substituted carbon atom at the 2 and 5 positions with two methyl groups each, which contributes to the steric bulk and stability of the molecule. The imidazolidin-4-one scaffold is a recognized privileged structure in medicinal chemistry, known to be amenable to various chemical modifications for the development of biologically active compounds[2].
Physicochemical Properties
A summary of the key physicochemical properties of 2,2,5,5-tetramethylimidazolidin-4-one, as aggregated from various chemical data suppliers, is presented in the table below. It is important to note that these values are largely predicted or sourced from non-peer-reviewed databases and should be confirmed experimentally.
| Property | Value | Source |
| Boiling Point | 255.8 °C at 760 mmHg | [3] |
| Density | 0.923 g/cm³ | [3] |
| Flash Point | 113.6 °C | [3] |
| LogP | 0.878 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Storage Temperature | 2-8 °C | [3] |
Synthesis and Purification
The most commonly cited synthetic route to 2,2,5,5-tetramethylimidazolidin-4-one is a variation of the Strecker synthesis, involving the reaction of acetone with a cyanide source and an ammonium salt[4].
General Reaction Scheme:
Data Gap: A detailed, step-by-step experimental protocol with specific molar quantities, reaction temperatures, times, work-up procedures, and purification methods (e.g., recrystallization, chromatography) is not currently available in the reviewed literature. Such a protocol is essential for the reproducible synthesis of this compound in a research setting.
The following diagram illustrates the general workflow for the synthesis and purification of imidazolidin-4-one derivatives, which would be applicable to the target compound once a specific protocol is established.
Caption: Oxidation of 2,2,5,5-Tetramethylimidazolidin-4-one to its nitroxide radical.
Data Gap: A detailed experimental protocol for the oxidation of 2,2,5,5-tetramethylimidazolidin-4-one to TIO, including the choice of oxidizing agent, reaction conditions, and purification of the radical product, is not well-documented in the available literature.
Applications in Research and Development
The imidazolidin-4-one scaffold is of significant interest in drug discovery due to its wide range of biological activities, including antibacterial and anticancer properties.[2][5] 2,2,5,5-Tetramethylimidazolidin-4-one serves as a valuable building block for the synthesis of more complex derivatives.
Furthermore, its oxidized form, TIO, and other related nitroxide radicals are used as spin labels in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules.
Safety and Handling
For related compounds, general laboratory safety precautions are advised. These include:
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Handling in a well-ventilated area, preferably in a chemical fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoiding inhalation of dust or vapors.
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Avoiding contact with skin and eyes.
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Storing in a cool, dry place away from incompatible materials.
Conclusion and Future Outlook
2,2,5,5-Tetramethylimidazolidin-4-one is a compound with clear potential as a synthetic intermediate in medicinal chemistry and as a precursor to stable nitroxide radicals. However, the lack of detailed, publicly available experimental data for its synthesis and characterization presents a significant hurdle for researchers. To facilitate the wider use of this compound, future work should focus on:
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The development and publication of a detailed, robust, and reproducible synthetic protocol.
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The acquisition and dissemination of high-quality, citable spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).
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A thorough investigation and documentation of its chemical reactivity, including a detailed protocol for its oxidation to the corresponding nitroxide radical.
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The generation and publication of a comprehensive Safety Data Sheet.
The availability of this fundamental data will be invaluable to the scientific community and will undoubtedly spur further research into the applications of 2,2,5,5-tetramethylimidazolidin-4-one and its derivatives.
References
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Crystal structure of 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione: a hydantoine derivative. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]
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4-Imidazolidinone, 2,2,5,5-tetramethyl-. (2023, November 1). United States Environmental Protection Agency. Retrieved March 23, 2026, from [Link]
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Supporting Information. (n.d.). Retrieved March 23, 2026, from [Link]
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Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]
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Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951. Retrieved March 23, 2026, from [Link]
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CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. (n.d.). IJCRT.org. Retrieved March 23, 2026, from [Link]
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Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (2011). THE PREPARATION OF (2R,5S)-2-t-BUTYL-3,5- DIMETHYLIMIDAZOLIDIN-4-ONE. Organic Syntheses, 88, 42-53. Retrieved March 23, 2026, from [Link]
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Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]
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2,2,5,5-Tetramethylimidazolidin-4-one. (n.d.). LookChem. Retrieved March 23, 2026, from [Link]
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Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. (n.d.). ACS Publications. Retrieved March 23, 2026, from [Link]
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Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019, January 1). MDPI. Retrieved March 23, 2026, from [Link]
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Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2010, March 22). MDPI. Retrieved March 23, 2026, from [Link]
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Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]
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XI XII Synthesis of 2,2,5,5-tetramethylpymline-N-oxyl (8) and 2,2,5,5-tetramethylpynolidine-N-oxyl. (n.d.). LOCKSS. Retrieved March 23, 2026, from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved March 23, 2026, from [Link]
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Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved March 23, 2026, from [Link]
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13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0149229). (n.d.). NP-MRD. Retrieved March 23, 2026, from [Link]
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A modified procedure for the synthesis of 2,4,5-tri- and 1,2,4,5-tetrasubstituted imidazoles. (n.d.). Scilit. Retrieved March 23, 2026, from [Link]
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4,4,5,5-Tetramethyl-2-(4-pyridyl)imidazolidin-1-oxyl-3-oxide trichloroacetic acid solvate. (n.d.). Retrieved March 23, 2026, from [Link]
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